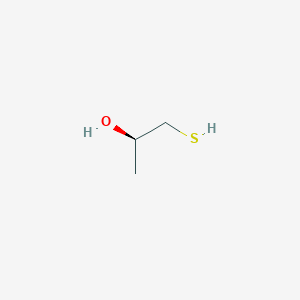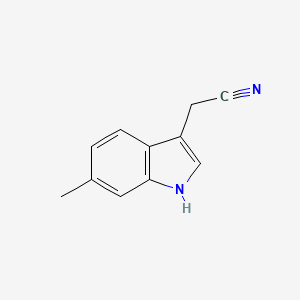
(R)-1-Mercapto-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1-Mercapto-2-propanol is a chiral compound that contains both a thiol (mercapto) and an alcohol (propanol) functional group. This molecule can form self-assembled monolayers (SAMs) on gold surfaces, which are of interest for various applications in materials science and nanotechnology .
Synthesis Analysis
The synthesis of related mercapto compounds has been explored in several studies. For instance, complexes of technetium(V) and rhenium(V) with mercaptoacetamido propanoate ligands have been synthesized and characterized, indicating the potential for complex formation with (R)-1-Mercapto-2-propanol . Additionally, synthetic pathways for 2-mercapto-3-arylpropanoic acids have been developed, which could be adapted for the synthesis of (R)-1-Mercapto-2-propanol . Optical resolution techniques have also been employed to obtain chiral mercapto acids, which could be relevant for the synthesis of enantiomerically pure (R)-1-Mercapto-2-propanol .
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-1-Mercapto-2-propanol has been determined using X-ray analysis. For example, the structure of 2′(R)-mercapto-2′-deoxyneplanocin A was elucidated, showing the importance of stereochemistry in such molecules . This suggests that the molecular structure of (R)-1-Mercapto-2-propanol would also exhibit specific stereochemical features that could influence its reactivity and interactions.
Chemical Reactions Analysis
(R)-1-Mercapto-2-propanol can participate in various chemical reactions due to its functional groups. The thiol group can form dimers with metal ions, as seen in the synthesis of dimeric complexes with cobalt, copper, and silver using mercapto-1,2-propanediol derivatives . This indicates that (R)-1-Mercapto-2-propanol could similarly engage in reactions to form metal complexes.
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-1-Mercapto-2-propanol can be inferred from studies on related compounds. For example, the self-assembled monolayer of 1-mercapto-2-propanol on gold was found to undergo structural evolution under a nitrogen flow, which affected its electrochemical properties . This suggests that the SAMs formed by (R)-1-Mercapto-2-propanol would have specific physical and chemical characteristics that could be tuned by external conditions.
Applications De Recherche Scientifique
Structural Evolution on Surfaces
- Self-Assembled Monolayers (SAMs) on Gold : (R)-1-Mercapto-2-propanol and similar compounds can form SAMs on gold surfaces. Research by Rhee and Kim (2004) explored how the structure of a 1-mercapto-2-propanol layer on Au(111) changes under specific conditions, highlighting its potential in creating controlled surface chemistries for various applications, such as in sensors or as corrosion-resistant coatings (Rhee & Kim, 2004).
Photocatalytic Properties
- Hydrogen Generation : Studies have utilized mercaptoalcohols for enhancing photocatalytic activities. Hirai, Suzuki, and Komasawa (2001) investigated composite CdS nanoparticles–titanium dioxide particles for hydrogen production from 2-propanol aqueous solutions, indicating the role of mercaptoalcohols in facilitating photocatalytic hydrogen generation (Hirai, Suzuki, & Komasawa, 2001).
Nanotechnology
- Nanocrystal Surface Modification : Mercaptoalcohols, including derivatives of (R)-1-Mercapto-2-propanol, have been used to modify the surface of nanocrystals. Rogach et al. (2000) demonstrated the synthesis of semiconductor nanocrystals with mercaptoalcohol capping agents, which is crucial for the stability and dispersion of nanocrystals in various solvents, impacting their application in electronics and optoelectronics (Rogach et al., 2000).
Environmental Remediation
- Heavy Metal Pollution : Thiol-modified biochars, which can be derived from processes involving mercaptoalcohols, have been used for the remediation of heavy metals from polluted soils. Fan et al. (2020) prepared thiol-modified rice straw biochar for the removal of cadmium and lead from soils, showcasing the application of thiol groups in environmental cleanup efforts (Fan et al., 2020).
Propriétés
IUPAC Name |
(2R)-1-sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS/c1-3(4)2-5/h3-5H,2H2,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFXNFGOYOOSP-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-sulfanylpropan-2-ol | |
CAS RN |
164105-48-0 |
Source


|
| Record name | (2R)-1-sulfanylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2548523.png)
![3-amino-6-(difluoromethyl)-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2548524.png)
![3-(4-fluorophenyl)-5-(3-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2548526.png)
![2-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2548528.png)





![7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2548538.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide](/img/structure/B2548542.png)
